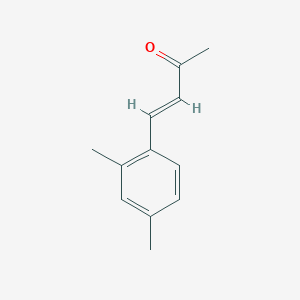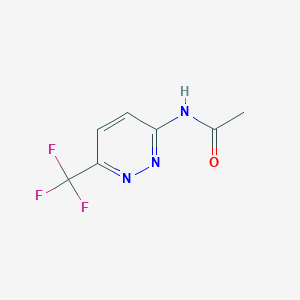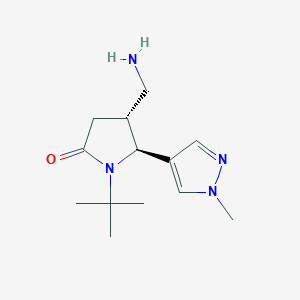
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position, a methyl group at the first position, and an ethyl ester group at the fifth position of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-1-methylimidazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the desired ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions: Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Ester Hydrolysis: 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Oxidation and Reduction: Imidazole N-oxides or imidazolines.
科学研究应用
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its imidazole core.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting microbial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is largely dependent on its application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group may also play roles in modulating the compound’s reactivity and binding affinity. Molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.
相似化合物的比较
2-Bromo-1H-imidazole-5-carboxylate: Lacks the methyl group at the first position.
Ethyl 1-methyl-1H-imidazole-5-carboxylate: Lacks the bromine atom at the second position.
1-Methyl-1H-imidazole-5-carboxylate: Lacks both the bromine atom and the ethyl ester group.
Uniqueness: Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of its bromine atom, methyl group, and ethyl ester group. This combination imparts distinct reactivity and binding properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC 名称 |
ethyl 2-bromo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3 |
InChI 键 |
OYFKYTSPVVQWLQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


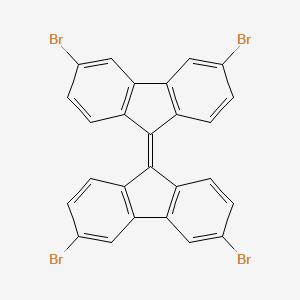

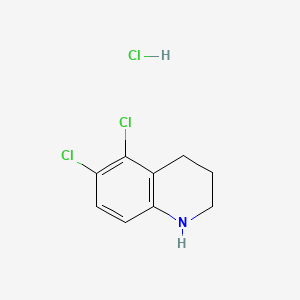

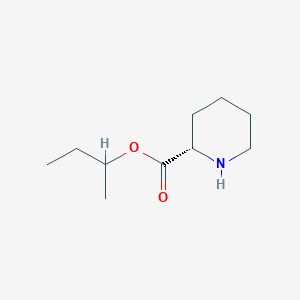
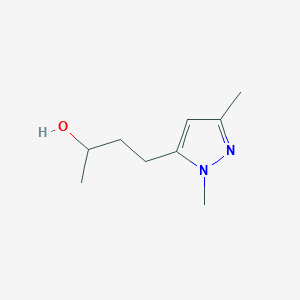


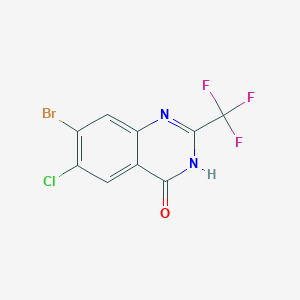
![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)
